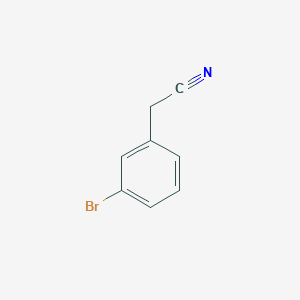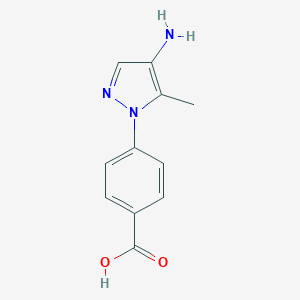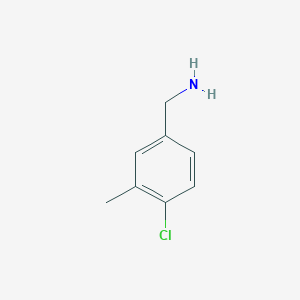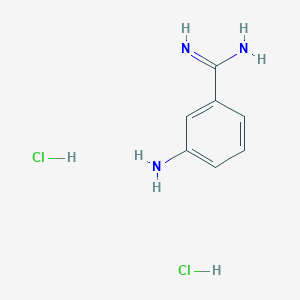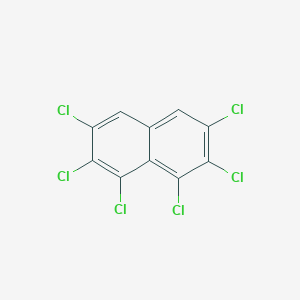
1,2,3,6,7,8-Hexachloronaphthalene
Übersicht
Beschreibung
1,2,3,6,7,8-Hexachloronaphthalene is a polychlorinated naphthalene with the molecular formula C₁₀H₂Cl₆ and a molecular weight of 334.841 g/mol . It is a chlorinated derivative of naphthalene, characterized by the presence of six chlorine atoms attached to the naphthalene ring.
Vorbereitungsmethoden
The synthesis of 1,2,3,6,7,8-Hexachloronaphthalene typically involves the chlorination of naphthalene. The reaction conditions include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions on the naphthalene ring . Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
1,2,3,6,7,8-Hexachloronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially dechlorinated naphthalenes.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Wissenschaftliche Forschungsanwendungen
1,2,3,6,7,8-Hexachloronaphthalene has been studied for its various applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated naphthalenes in environmental and analytical chemistry.
Biology: Research has focused on its toxicological effects and its behavior in biological systems, including bioaccumulation and biodegradation.
Medicine: Studies have explored its potential as a reference compound in toxicological assessments and its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1,2,3,6,7,8-Hexachloronaphthalene involves its interaction with cellular components, leading to toxic effects. It can bind to aryl hydrocarbon receptors (AhR) and induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This interaction can lead to oxidative stress, disruption of cellular signaling pathways, and potential carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3,6,7,8-Hexachloronaphthalene can be compared with other polychlorinated naphthalenes such as:
1,2,3,4,5,6-Hexachloronaphthalene: Similar in structure but with different chlorine substitution patterns, leading to variations in chemical reactivity and toxicity.
1,2,3,5,7,8-Hexachloronaphthalene: Another isomer with distinct physical and chemical properties.
1,2,3,4,5,7-Hexachloronaphthalene: Differing in the position of chlorine atoms, affecting its environmental persistence and biological effects
These comparisons highlight the uniqueness of this compound in terms of its specific chlorine substitution pattern and its resulting chemical and biological behavior.
Eigenschaften
IUPAC Name |
1,2,3,6,7,8-hexachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-4-1-3-2-5(12)8(14)10(16)6(3)9(15)7(4)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYZNPLWZGYFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937798 | |
| Record name | 1,2,3,6,7,8-Hexachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17062-87-2 | |
| Record name | Naphthalene, 1,2,3,6,7,8-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017062872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6,7,8-Hexachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


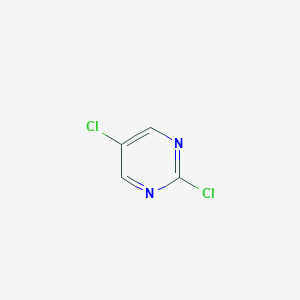

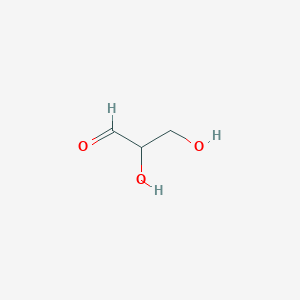

![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)
![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)
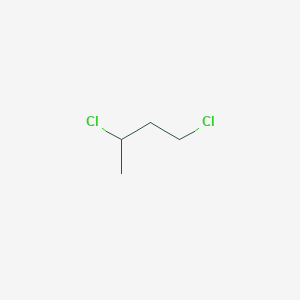
![(E)-6-[1,3-Dihydro-1-hydroxy-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid](/img/structure/B52881.png)

